

Solubility Profile of Mesitaldehyde in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Mesitaldehyde

Cat. No.: B022134

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **mesitaldehyde** (2,4,6-trimethylbenzaldehyde), an aromatic aldehyde with significant applications in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and fragrances.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes a combination of available quantitative data, qualitative solubility information, and a detailed experimental protocol for determining the solubility of **mesitaldehyde** in various organic solvents. This guide is intended to be a practical resource for laboratory professionals, enabling them to effectively work with **mesitaldehyde** in a range of solvent systems.

Physicochemical Properties of Mesitaldehyde

Mesitaldehyde is a colorless to light yellow liquid with a pungent odor.[2] Its molecular structure, featuring a benzene ring substituted with a formyl group and three methyl groups, governs its solubility behavior. The presence of the polar carbonyl group allows for dipole-dipole interactions, while the nonpolar aromatic ring and methyl groups contribute to its solubility in organic solvents. The methyl groups create steric hindrance and contribute to the compound's hydrophobicity, making it less soluble in water but more soluble in organic solvents.[2][3]

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O	[4]
Molecular Weight	148.20 g/mol	[4]
Appearance	Clear colorless to yellow liquid	[4]
Melting Point	14 °C	[4]
Boiling Point	238.5 °C	[4]
Density	1.005 g/mL at 25 °C	

Solubility Data

Comprehensive quantitative solubility data for **mesitaldehyde** across a wide range of organic solvents is not readily available in published literature. However, the following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data

The following data points have been reported for specific solvent systems.

Solvent System	Temperature (°C)	Solubility
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	Not Specified	≥ 1.25 mg/mL
10% DMSO / 90% (20% SBE- β-CD in Saline)	Not Specified	≥ 1.25 mg/mL
10% DMSO / 90% Corn Oil	Not Specified	≥ 1.25 mg/mL

Qualitative Solubility Data

Mesitaldehyde is generally described as being soluble in a variety of common organic solvents.

Solvent	Solubility	Reference
Chloroform	Soluble	[3]
Ethanol	Soluble	[3][5]
Ether	Soluble	[3]
Dichloromethane	Soluble	[3]
Alcohol	Soluble	[5][6]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values in specific solvents, the following experimental protocol outlines the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis.[7][8][9]

Materials

- **Mesitaldehyde**
- Selected organic solvents (analytical grade)
- Glass vials or flasks with screw caps
- Orbital shaker or magnetic stirrer
- Thermostatically controlled water bath or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure

Step 1: Preparation of Saturated Solution

- Add an excess amount of **mesitaldehyde** to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.^[7] Periodically check to ensure undissolved solid remains.

Step 2: Sample Collection and Preparation

- After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

Step 3: UV-Vis Spectrophotometric Analysis

- Determine the Wavelength of Maximum Absorbance (λ_{max}):
 - Prepare a dilute, unsaturated solution of **mesitaldehyde** in the solvent of interest.
 - Scan the solution using the UV-Vis spectrophotometer to find the wavelength at which the maximum absorbance occurs.
- Prepare a Calibration Curve:
 - Prepare a series of standard solutions of **mesitaldehyde** of known concentrations in the chosen solvent.
 - Measure the absorbance of each standard solution at the predetermined λ_{max} .

- Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, following the Beer-Lambert law.
- Measure the Absorbance of the Saturated Solution:
 - Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .
- Calculate the Solubility:
 - Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
 - Multiply this concentration by the dilution factor to obtain the solubility of **mesitaldehyde** in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **mesitaldehyde** solubility using the shake-flask method.



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Caption: Experimental workflow for determining the solubility of **Mesitaldehyde**.

Conclusion

While extensive quantitative solubility data for **mesitaldehyde** in common organic solvents is not readily available, this guide provides the known qualitative and limited quantitative

information. More importantly, it equips researchers with a detailed experimental protocol to determine these values in their specific solvent systems of interest. The provided workflow and methodologies are intended to support the effective use of **mesitaldehyde** in research and development, particularly in the fields of pharmaceuticals and chemical synthesis. For any application, it is recommended to experimentally verify the solubility under the specific conditions of use.

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References

- 1. Mesitaldehyde - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. guidechem.com [guidechem.com]
- 4. 2,4,6-Trimethylbenzaldehyde | C₁₀H₁₂O | CID 10254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trimethylbenzaldehyde (MESAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 6. 2,4,6-Trimethylbenzaldehyde (MESAL) | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 7. quora.com [quora.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dissolutiontech.com [dissolutiontech.com]
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